molecular formula C11H11N3O2 B11887419 Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Cat. No.: B11887419
M. Wt: 217.22 g/mol
InChI Key: IOUINQRMPWEPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .

Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its chemical formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it can be represented as follows:

Structure C12H12N2O2\text{Structure }\quad \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Enterococcus faecalis32

These results indicate that this compound possesses noteworthy antibacterial properties, comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines by downregulating cyclin-dependent kinases (CDK2 and CDK4) and cyclins (Cyclin D1 and Cyclin E).
  • Apoptosis Induction : It activates caspases and leads to the cleavage of PARP, which is indicative of apoptotic pathways being triggered.
  • Inhibition of Metastasis : this compound has demonstrated the ability to downregulate matrix metalloproteinases (MMP-7 and MMP-9), which are crucial for tumor invasion and metastasis .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits neuroprotective properties. It has been evaluated in models of neurodegeneration where it showed:

  • Inhibition of Acetylcholinesterase (AChE) : This inhibition is significant for Alzheimer's disease treatment as it enhances cholinergic transmission.
  • Protection Against Oxidative Stress : The compound protects neuronal cells from oxidative damage induced by toxic agents like rotenone and oligomycin A.

The following table summarizes its neuroprotective effects:

Neuroprotective Action Effectiveness
AChE InhibitionIC50 = 15 µM
Reduction of ROS LevelsSignificant
Cell Viability in Stressed ConditionsIncreased by 40%

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Bacterial Infections : In a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-amino-1,7-naphthyridine-5-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

IOUINQRMPWEPFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.